molecular formula C9H19O5P B14757474 2-(Diethylphosphono)pentanoic acid

2-(Diethylphosphono)pentanoic acid

Cat. No.: B14757474
M. Wt: 238.22 g/mol
InChI Key: QTAGSNQHKSAGFI-UHFFFAOYSA-N
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Description

2-(Diethylphosphono)pentanoic acid (CAS: 55881-52-2; molecular formula: C₉H₁₉O₅P; molecular weight: 246.22 g/mol) is a phosphonated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a diethylphosphono group (-PO(OEt)₂) at the second carbon position . This compound is synthesized via the Arbuzov reaction, where triethylphosphite reacts with halogenated carboxylic acid intermediates, a method generalizable to other carboxylic acids to yield analogous phosphonated esters .

Applications: The compound serves as a critical intermediate in organic synthesis, particularly for constructing retinal analogs. For example, methyl 2-(diethylphosphono)propionate (a structural analog) is used in Wittig reactions to extend conjugated systems, enabling the synthesis of 12-methylretinal and related derivatives . Its phosphonate group enhances reactivity in carbon-carbon bond-forming reactions, making it valuable in medicinal and materials chemistry.

Properties

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

2-diethoxyphosphorylpentanoic acid

InChI

InChI=1S/C9H19O5P/c1-4-7-8(9(10)11)15(12,13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

QTAGSNQHKSAGFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylphosphono)pentanoic acid typically involves the reaction of diethyl phosphite with a suitable alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylphosphono)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylphosphono)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylphosphono)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Diethylphosphono)pentanoic acid with structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 55881-52-2 C₉H₁₉O₅P 246.22 Phosphonate, carboxylic acid Organic synthesis (retinal analogs)
5-(Diphenylphosphinyl)pentanoic acid 71140-70-0 C₁₇H₁₇O₃P 302.30 Phosphinyl (P=O), carboxylic acid Chemical research
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 85535-47-3 C₁₀H₁₉NO₅ 233.26 Carbamate, hydroxyl, carboxylic acid Unknown (limited toxicity data)
(S)-5-Guanidino-2-hydroxypentanoic acid ZINC01677572 C₆H₁₃N₃O₃ 175.19 Guanidino, hydroxyl, carboxylic acid Pharmaceutical candidate (Leishmaniasis)
3-Ketopentanoic acid 10191-25-0 C₅H₈O₃ 116.12 Ketone, carboxylic acid Biochemical studies

Key Observations :

  • Phosphonate vs. Phosphinyl: The diethylphosphono group (-PO(OEt)₂) in this compound is more electron-withdrawing than the diphenylphosphinyl group (-P(O)Ph₂) in 5-(Diphenylphosphinyl)pentanoic acid. This difference enhances the former’s reactivity in nucleophilic reactions, such as Wittig olefinations, while the latter’s aromatic substituents may improve steric stability .
  • Carbamate vs. Phosphonate: The carbamate group in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid introduces hydrolytic instability compared to the robust phosphonate moiety, limiting its utility in prolonged synthetic steps .

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